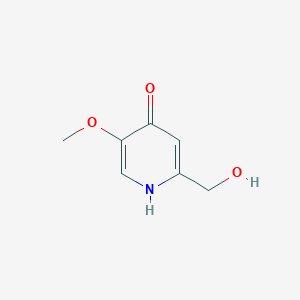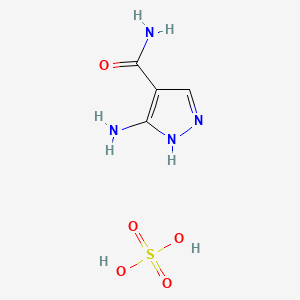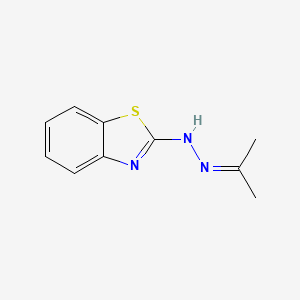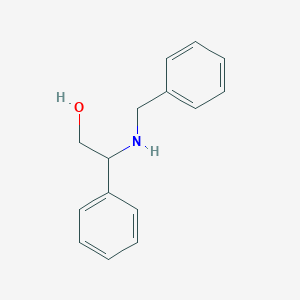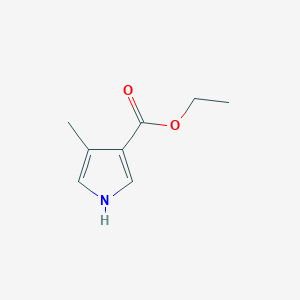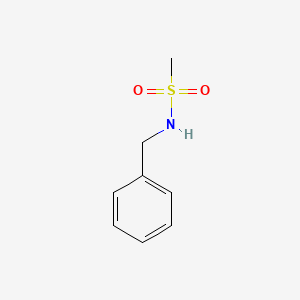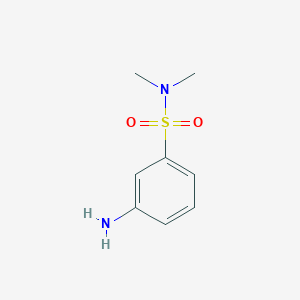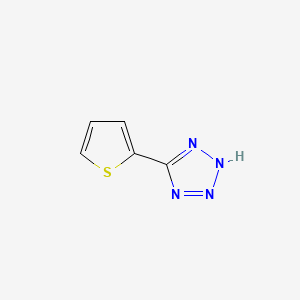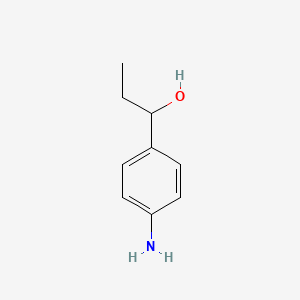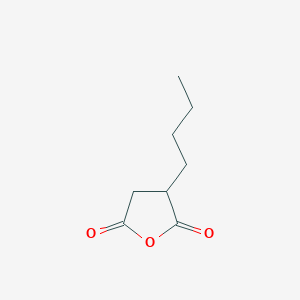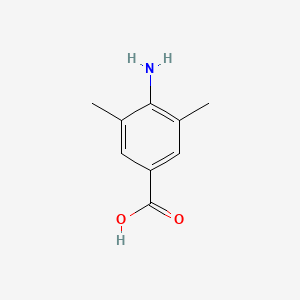![molecular formula C9H12O4 B1267625 Spiro[3.3]heptane-2,6-dicarboxylic acid CAS No. 3057-91-8](/img/structure/B1267625.png)
Spiro[3.3]heptane-2,6-dicarboxylic acid
Descripción general
Descripción
Spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht’s acid, is a non-aromatic terephthalic acid isostere . It has a rigid spirocyclic backbone that provides greater steric bulk than conventional aromatic dicarboxylates .
Synthesis Analysis
The synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid involves the use of optically active catalysts or initiators from racemic or prochiral monomers . The synthesis process can also involve the use of diamine derivatives .Molecular Structure Analysis
The molecular structure of Spiro[3.3]heptane-2,6-dicarboxylic acid is characterized by a rigid spirocyclic backbone . This structure provides greater steric bulk than conventional aromatic dicarboxylates .Chemical Reactions Analysis
Spiro[3.3]heptane-2,6-dicarboxylic acid has been examined as a non-aromatic terephthalic acid isostere for the first time . It has been used in the structures of two new MOFs .Physical And Chemical Properties Analysis
The physical and chemical properties of Spiro[3.3]heptane-2,6-dicarboxylic acid are characterized by its rigid spirocyclic backbone . It has a molecular formula of C9H12O4 .Aplicaciones Científicas De Investigación
Application in Metal-Organic Frameworks (MOFs)
- Scientific Field: Material Science
- Summary of Application: Fecht’s acid is examined as a non-aromatic terephthalic acid isostere for the first time. The rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates with consequences for pore chemistry and control of interpenetration .
- Methods of Application: The structures of two new MOFs were presented. Complex 1 is a three-dimensional rod packed structure consisting of Yb-carboxylate chains bridged by SHDC linkers. Complex 2 is a co-ligand complex of SHDC with trans-1,2-bis(4-pyridyl)ethene (bpe) which contains linear solvent channels despite fourfold interpenetration .
- Results or Outcomes: Although the framework does not retain its structure following evacuation, a clear difference is observed in the extended structure compared to the structurally related terephthalate species .
Application in Synthesis of Optically Active Polyamides
- Scientific Field: Polymer Chemistry
- Summary of Application: A novel class of optically active polyamides can be synthesized by using Spiro[3.3]heptane-2,6-dicarboxylic acid as a novel optically active dicarboxylic acid unit .
- Methods of Application: The synthesis and optical properties of polyamides derived from ®-( + )-SHDAC and three diamine derivatives were reported .
- Results or Outcomes: It is expected that the polyamide chains prepared from the spiran derivative would twist 90o unit by unit and form some ordered conformation even in solution depending on the structure of the diamine component .
Application as a Monomer in Polymer Industry
- Scientific Field: Industrial Chemistry
- Summary of Application: Spiro[3.3]heptane-2,6-dicarboxylic acid, also known as dimethyl spiro[3.3]heptane-2,6-dicarboxylate, is primarily used as a synthetic intermediate in the polymer industry .
- Methods of Application: It is used as a monomer in the synthesis of various polymers .
- Results or Outcomes: The resulting polymers have unique properties due to the rigid and twisted structure of the spiro[3.3]heptane-2,6-dicarboxylic acid unit .
Application in Medicinal Chemistry
- Scientific Field: Medicinal Chemistry
- Summary of Application: 2,6-Diazaspiro[3.3]heptane has been synthesized and used as a structural surrogate of piperazine to explore the chemical space of small molecules for use in medicinal chemistry .
- Methods of Application: The synthesis of 2,6-Diazaspiro[3.3]heptane involves the use of Spiro[3.3]heptane-2,6-dicarboxylic acid as a starting material .
- Results or Outcomes: The resulting compounds are used to explore the chemical space of small molecules for potential therapeutic applications .
Direcciones Futuras
The future directions of Spiro[3.3]heptane-2,6-dicarboxylic acid research could involve its use as a non-aromatic terephthalic acid isostere . Its rigid spirocyclic backbone may prove an effective means to disfavor deleterious close inter-framework contacts which prevail in interpenetrated aromatic MOFs .
Propiedades
IUPAC Name |
spiro[3.3]heptane-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZAKMJZYGPUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286790 | |
| Record name | Spiro[3.3]heptane-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.3]heptane-2,6-dicarboxylic acid | |
CAS RN |
3057-91-8 | |
| Record name | 3057-91-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[3.3]heptane-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Using chiral HPLC and 13 C NMR analyses, the optical purity of (+)-spiro[3.3]heptane-2,6-dicarboxylic acid ( 1 ) obtained by the known diastereomer method with brucine was first …
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



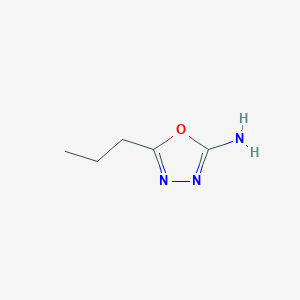
![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)
